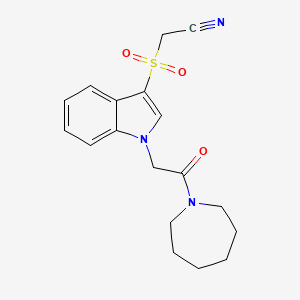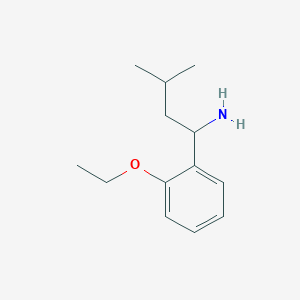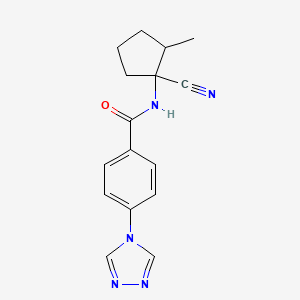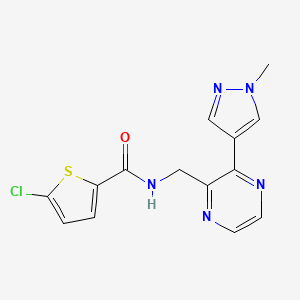
5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride" is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. The presence of a piperidine moiety suggests potential for central nervous system activity, while the bromophenyl group could imply potential for further chemical modifications.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds typically involves the reaction of appropriate precursors such as hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones involves the reaction of 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with piperidine . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray diffraction studies. For example, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, which showed that it crystallized in the monoclinic crystal system . The crystal structure studies and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives also provide insights into the reactive sites and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives can vary depending on the substituents attached to the core structure. For instance, the Z-2,4-dinitrophenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole exhibits a dichotomic behavior with acids, undergoing rearrangement in toluene and hydrolysis in dioxane/water . Additionally, 4-nitrophenyl-1-piperidinostyrene reacts with an aromatic diazonium salt to afford arylhydrazonal, which can further react to yield various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For example, the crystal structure and intermolecular interactions can affect the compound's solubility and stability. The antimicrobial and antiproliferative activities of these compounds are also significant, as demonstrated by the moderate antibacterial and anthelmintic activity of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and the antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study by Khalid et al. (2016) focuses on the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, similar to 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole. These compounds have been researched for their biological activities, particularly their antibacterial properties, showing moderate to significant activity against various bacteria (Khalid et al., 2016).
Chemical Synthesis and Stability
- Research by Kayukova et al. (2018) delves into the chemical stability of oxadiazole compounds, including their reactivity in specific conditions like the presence of HCl. This is relevant to understanding the stability and potential modifications of 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole under various conditions (Kayukova et al., 2018).
Antimicrobial and Antifungal Activity
- Studies by Krolenko et al. (2016) indicate that compounds similar to 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole have strong antimicrobial and antifungal activities. These findings suggest potential applications of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Potential as Anticancer Agents
- Rehman et al. (2018) synthesized propanamide derivatives containing a 1,3,4-oxadiazole core, showing promising results as anticancer agents. This suggests the potential of similar compounds, such as 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole, in cancer treatment research (Rehman et al., 2018).
Enzyme Inhibition and Alzheimer’s Disease Treatment
- A study by Rehman et al. (2018) on new N-substituted derivatives of 1,3,4-oxadiazole for Alzheimer’s disease treatment reveals their potential as enzyme inhibitors, which can be relevant for compounds like 5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole (Rehman et al., 2018).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLJMUSOEXTNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3008043.png)
![N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3008044.png)
![(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B3008048.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

![1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3008053.png)
